N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide
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Overview
Description
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound that features a pyridazine ring, a phenyl group, and a piperidine sulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, including the formation of the pyridazine ring and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or amide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-methoxybenzene-1-sulfonamide
- N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide
Uniqueness
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(piperidine-1-sulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine ring , a sulfonamide group , and a piperidine moiety , which contribute to its biological activity. The molecular formula is C20H24N4O3S, and its structure allows for various interactions with biological targets.
Component | Details |
---|---|
IUPAC Name | This compound |
Molecular Weight | 396.56 g/mol |
Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may act through:
- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit certain enzymes, potentially leading to therapeutic effects in various diseases.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing signaling pathways involved in pain and inflammation.
Therapeutic Applications
This compound has been studied for several potential therapeutic applications:
- Anti-inflammatory Activity : Research has shown that compounds with similar structures exhibit significant anti-inflammatory properties, potentially useful in treating conditions like arthritis and other inflammatory disorders .
- Antitumor Effects : Some studies suggest that pyridazine derivatives can inhibit tumor growth by targeting specific cancer pathways, making this compound a candidate for cancer therapy .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, providing a basis for further exploration in treating infections .
Research Findings
Recent studies have highlighted the promising biological activities of this compound:
- A study demonstrated that derivatives with similar structures showed up to 85% inhibition of pro-inflammatory cytokines (TNF-α and IL-6) at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
Case Studies
- Case Study on Anti-inflammatory Activity :
- Case Study on Antitumor Activity :
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O5S2/c1-2-34(30,31)23-14-13-22(26-27-23)19-7-6-8-20(17-19)25-24(29)18-9-11-21(12-10-18)35(32,33)28-15-4-3-5-16-28/h6-14,17H,2-5,15-16H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPATKYQLUSYBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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